Piperazine, 2,5-dimethyl-1-nitro-
Description
Historical Context and Early Synthetic Endeavors Related to N-Nitropiperazines
The study of N-nitropiperazines is rooted in the broader history of nitramine chemistry, which gained significant momentum in the 20th century, largely driven by the development of energetic materials. Early synthetic work on N-nitro compounds often involved direct nitration of secondary amines using various nitrating agents. The synthesis of the parent compound, 1-nitropiperazine (B131163), for instance, can be achieved through the reaction of piperazine (B1678402) with a suitable nitrating agent, such as nitric acid or a nitrate (B79036) salt in an acidic medium.
One of the foundational methods for the synthesis of 1-nitropiperazine involves the use of butyl nitrate and a Grignard reagent derived from piperazine. nih.gov This approach highlights the reactivity of the piperazine nitrogens and their susceptibility to electrophilic attack. The reaction of piperazine with methylmagnesium bromide forms a magnesium salt, which then reacts with butyl nitrate to yield 1-nitropiperazine. nih.gov This method, while effective for the parent compound, also produces the by-product 1,4-dinitropiperazine. nih.gov
While specific early synthetic endeavors for Piperazine, 2,5-dimethyl-1-nitro- are not extensively documented in readily available literature, the established methods for N-nitration of piperazine provide a logical synthetic pathway. The precursor, 2,5-dimethylpiperazine (B91223), is a commercially available compound that exists as cis and trans isomers. nist.govsigmaaldrich.comchemnet.com The nitration of 2,5-dimethylpiperazine would be expected to proceed at one of the nitrogen atoms, yielding the target compound. The presence of the methyl groups on the piperazine ring may influence the reactivity of the nitrogen atoms and the stereochemistry of the final product.
Significance of Substituted Piperazines and N-Nitro Compounds in Synthetic Organic Chemistry
Substituted piperazines are a highly significant class of heterocyclic compounds in organic and medicinal chemistry. smolecule.com The piperazine scaffold is a common feature in a vast array of biologically active molecules and approved pharmaceutical drugs. nist.gov The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of diverse molecular architectures with a wide range of chemical and biological properties. nist.gov The introduction of substituents on the carbon atoms of the piperazine ring, as seen in Piperazine, 2,5-dimethyl-1-nitro- , further expands the chemical space and allows for the fine-tuning of molecular properties. google.com
N-nitro compounds, characterized by the presence of a nitro group attached to a nitrogen atom, are also of considerable importance in synthetic organic chemistry. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the molecule. sci-hub.se This property can be harnessed to facilitate various chemical transformations. For instance, the nitro group can activate adjacent C-H bonds, making them more acidic. sigmaaldrich.com Furthermore, the nitro group itself can be transformed into other functional groups, such as amines, making N-nitro compounds versatile synthetic intermediates. sci-hub.se The reduction of a nitro group to an amine is a particularly important transformation in the synthesis of many complex molecules. researchgate.net
The combination of a substituted piperazine and an N-nitro group in Piperazine, 2,5-dimethyl-1-nitro- therefore presents a molecule with potential for a variety of chemical modifications and applications. The piperazine moiety provides a robust scaffold, while the nitro group offers a handle for further functionalization or for modulating the electronic properties of the molecule.
General Academic Research Trends in N-Nitro Compound Chemistry Relevant to Piperazine, 2,5-dimethyl-1-nitro-
Recent research in the field of N-nitro compounds has been multifaceted, extending beyond their traditional use as energetic materials. A significant trend is the exploration of N-nitro compounds as versatile building blocks in organic synthesis. chemnet.com The unique reactivity conferred by the nitro group is being exploited to develop novel synthetic methodologies. sci-hub.se
One area of active research is the use of N-nitro compounds in the synthesis of nitrogen-containing heterocycles. The nitro group can act as a directing group or be transformed to facilitate ring-closing reactions. While direct research on the applications of Piperazine, 2,5-dimethyl-1-nitro- in this area is limited, the general principles suggest its potential as a precursor to more complex heterocyclic systems.
Another important research trend is the investigation of the biological activities of nitro-containing compounds. The nitro group is a feature in a number of existing drugs and is known to contribute to a range of biological effects. researchgate.netacs.org Research into the biological profile of novel N-nitro compounds is an ongoing endeavor.
Furthermore, there is continued interest in the fundamental chemical and physical properties of N-nitro compounds. Studies on their spectroscopic characteristics, conformational analysis, and thermochemical properties contribute to a deeper understanding of their behavior and potential applications. nih.gov For example, dynamic NMR studies have been used to characterize the conformational behavior of N-substituted piperazines, including nitro derivatives.
While specific research trends for Piperazine, 2,5-dimethyl-1-nitro- are not yet well-defined due to the limited number of studies, the broader trends in N-nitro compound chemistry provide a framework for potential future investigations into this molecule.
Properties
CAS No. |
119210-97-8 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.189 |
IUPAC Name |
2,5-dimethyl-1-nitropiperazine |
InChI |
InChI=1S/C6H13N3O2/c1-5-4-8(9(10)11)6(2)3-7-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
FKMRRGZEZRXMMZ-UHFFFAOYSA-N |
SMILES |
CC1CNC(CN1[N+](=O)[O-])C |
Synonyms |
Piperazine, 2,5-dimethyl-1-nitro- |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Piperazine, 2,5 Dimethyl 1 Nitro
Reactions of the N-Nitroso Group
The N-nitroso group (-N=O) is the defining functional group of N-nitrosamines and dictates much of their chemical and biological activity. Its reactivity is characterized by the electrophilicity of the nitroso nitrogen and the ability of the entire group to be removed or transformed.
Denitration Pathways and Reaction Kinetics
Denitration, or more accurately for this compound, denitrosation, is the cleavage of the N-N bond, resulting in the removal of the nitroso moiety (NO) and regeneration of the parent secondary amine. This reaction can proceed through several pathways, including thermal, photolytic, and chemical (acid- or nucleophile-catalyzed) routes.
Acid-Catalyzed Denitrosation: In acidic conditions, the denitrosation of nitrosamines can occur, yielding the corresponding secondary amine. nih.gov The mechanism is believed to involve the protonation of the amine nitrogen, forming an N-protonated species which is then susceptible to attack by a nucleophile, leading to the cleavage of the N-N bond. nih.govsci-hub.se The reaction can be accelerated by the addition of nucleophiles like bromide, thiocyanate (B1210189), or thiourea. nih.gov For example, primary denitrosation of N-nitroso compounds has been achieved by treatment with hydrochloric acid, sometimes in the presence of urea (B33335) to scavenge the released nitrous acid. google.com
Thermal Denitrosation: N-nitrosamines can undergo thermal decomposition. Studies on N-nitrosopiperazine have shown that thermal decomposition is first-order and dependent on factors like temperature and the concentration of other species in the solution. researchgate.netresearchgate.net For instance, the thermal decomposition of N-nitrosopiperazine in an aqueous piperazine (B1678402) solution follows Arrhenius temperature dependence, with a measured activation energy of 94 kJ/mol at specific conditions. researchgate.net Similarly, processes have been developed for removing N-nitroso impurities from industrial products by heating the mixture to a temperature where the N-nitroso compound selectively decomposes. google.com
Transnitrosation: This is a process where the nitroso group is transferred from the nitrosamine (B1359907) to another acceptor amine. This reaction is a key example of the electrophilic nature of the N-nitroso group and is catalyzed by nucleophiles. Kinetic studies on alicyclic nitrosamines, including 3,5-dimethyl-1-nitrosopiperazine, have shown that nucleophile-catalyzed transnitrosation is first-order in both the donor nitrosamine and the nucleophilic catalyst (e.g., thiocyanate ion) and is also acid-dependent.
Reduction Reactions of the N-Nitro Functionality
The N-nitroso group can be reduced to form the corresponding 1,1-disubstituted hydrazine (B178648). This transformation is a common reaction for N-nitrosamines and can be accomplished with various reducing agents. acs.org
Hydride Reductions: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective in reducing N-nitrosamines to hydrazines. acs.orgwhiterose.ac.uk For example, 1-nitrosopiperidine is reduced to 1-aminopiperidine (B145804) in 75% yield using LiAlH₄. acs.org The reduction of various N-nitrosamino derivatives with LiAlH₄ has been shown to be a viable synthetic route to the corresponding hydrazines. researchgate.netresearchgate.net
Metal-Based Reductions: The reduction of nitrosamines using zinc dust in acetic acid is one of the oldest known methods and produces the corresponding hydrazine in fair yields. acs.org Other metal-based systems, such as TiCl₄ with magnesium powder, can also reduce nitrosamines to hydrazines in excellent yields. acs.org
Catalytic Hydrogenation: While catalytic hydrogenation is a common reduction method, its application to N-nitrosamines can be complex. The reaction can lead to the desired hydrazine, but often also causes cleavage of the weak N-N bond, resulting in the formation of the parent secondary amine (denitrosation). whiterose.ac.ukgoogle.com For instance, attempts to hydrogenate 1-methyl-4-nitrosopiperazine (B99963) showed that a significant portion of the starting material was directly reduced to 1-methylpiperazine, indicating low selectivity for the hydrazine product under conventional conditions. google.com However, specialized catalyst systems, such as paramagnetic Pd/Fe₃O₄-FeO, have been developed to improve the selectivity of hydrogenation towards the desired 1-amino-4-methylpiperazine. google.com
| Reducing Agent/Method | Product | Notes | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1-Amino-2,5-dimethylpiperazine | A strong and generally effective reagent for this transformation. | acs.orgwhiterose.ac.uk |
| Zinc Dust / Acetic Acid | 1-Amino-2,5-dimethylpiperazine | A classic method for nitrosamine reduction. | acs.org |
| Catalytic Hydrogenation (e.g., H₂/Raney-Ni) | 1-Amino-2,5-dimethylpiperazine and/or 2,5-Dimethylpiperazine (B91223) | Can suffer from low selectivity due to N-N bond cleavage (denitrosation). | whiterose.ac.ukgoogle.com |
| Sodium Dithionite (Na₂S₂O₄) | 1-Amino-2,5-dimethylpiperazine | An effective reagent for destroying nitrosamine contaminants. | whiterose.ac.uk |
Electrophilic and Nucleophilic Attack at the N-Nitroso Group
The N-nitroso group exhibits dual reactivity. The oxygen atom, with its lone pairs, is nucleophilic and can react with electrophiles. Conversely, the nitroso nitrogen is electron-deficient and serves as a site for nucleophilic attack. nih.govat.ua
Electrophilic Attack: Nitrosamines can react at the oxygen atom with various electrophiles. acs.org
Protonation: In strongly acidic media, protonation can occur on the oxygen atom. sci-hub.se
Alkylation: Strong alkylating agents such as trialkyloxonium salts or alkyl fluorosulfonates react at the oxygen to form O-alkylated hydroxydiazenium salts. nih.govacs.org These resulting cations are themselves electrophilic and can react further. acs.org
Nucleophilic Attack: The electrophilic nitroso nitrogen is susceptible to attack by a range of nucleophiles. nih.gov
Organometallic Reagents: Organolithium and Grignard reagents attack the nitroso nitrogen. The initial adduct is unstable and can eliminate to form hydrazones or azomethine imines. nih.gov
Other Nucleophiles: A wide array of nucleophiles, including amines, thiols, and carbanions, can react with the nitroso group. researchgate.netrsc.org This reactivity is the basis for the transnitrosation reactions discussed earlier, where an amine acts as the nucleophile. The reactivity of different nucleophiles does not always correlate well with their basicity, indicating complex factors governing the transition state. rsc.orgscilit.com
Reactions Involving the Piperazine Ring System
Beyond the reactivity of the nitroso group, the piperazine ring itself, particularly the unsubstituted secondary amine at the N-4 position, is a key site for chemical transformations.
Alkylation and Acylation at the Remaining Nitrogen Atom
The N-nitroso group serves as an effective protecting group, deactivating the nitrogen to which it is attached and allowing for selective functionalization at the other imino nitrogen of the piperazine ring. google.com This strategy is a cornerstone for producing N-mono-substituted and N,N'-unsymmetrically disubstituted piperazines in high yields. google.com After the desired substituent has been introduced at the N-4 position, the N-1 nitroso group can be removed, typically by acid hydrolysis.
Alkylation: A variety of alkylating agents can be used to introduce alkyl groups at the N-4 position. Acylation: Similarly, acyl groups can be introduced using acylating agents like acid chlorides or anhydrides. Research has documented the synthesis of compounds such as 1-nitroso-4-acetyl-3,5-dimethylpiperazine (B1209659) and 1-nitroso-4-benzoyl-3,5-dimethylpiperazine, which were used to study the effect of these substituents on biological activity. researchgate.netnih.gov
| Reaction Type | Reagent Example | Product (starting from 1-nitroso-2,5-dimethylpiperazine) | Reference |
|---|---|---|---|
| Alkylation | Methyl Iodide | 1-Nitroso-2,4,5-trimethylpiperazine | researchgate.netnih.gov |
| Alkylation | Benzyl Chloride | 1-Nitroso-4-benzyl-2,5-dimethylpiperazine | google.com |
| Acylation | Acetyl Chloride | 1-Nitroso-4-acetyl-2,5-dimethylpiperazine | researchgate.netnih.gov |
| Acylation | Benzoyl Chloride | 1-Nitroso-4-benzoyl-2,5-dimethylpiperazine | researchgate.netnih.gov |
Stereochemical Aspects of Ring Inversion and Substituent Effects on Reactivity
Ring Conformation and Inversion: The 2,5-dimethylpiperazine ring can exist as cis and trans diastereomers. For each of these, the methyl groups can occupy either axial or equatorial positions. The ring is flexible and undergoes conformational changes, including ring inversion. NMR spectroscopy is a key tool for studying these dynamics.
Substituent Effects on Reactivity: The nature of the substituent at the N-4 position significantly impacts the chemical and biological properties of the molecule. Studies comparing the carcinogenicity of 1-nitroso-3,5-dimethylpiperazine (B1222767) with its N-4 substituted analogs revealed strong substituent effects. researchgate.netnih.gov
1-Nitroso-3,5-dimethylpiperazine and its 4-methyl derivative were found to be potent carcinogens. researchgate.netnih.gov
The 4-acetyl derivative was also a potent carcinogen. researchgate.netnih.gov
In contrast, the 4-benzoyl derivative was only weakly carcinogenic, indicating that a bulky, electron-withdrawing benzoyl group at the N-4 position drastically reduces the compound's carcinogenic activity compared to the unsubstituted or N-4 alkyl/acetyl-substituted analogs. researchgate.netnih.gov
Rearrangement Reactions and Isomerization Pathways Involving the N-Nitroso Group
The structure of Piperazine, 2,5-dimethyl-1-nitroso- allows for several forms of isomerism, which dictate its reactivity. These include conformational isomers (rotamers) arising from restricted rotation around the N-N bond, and stereoisomers related to the substitution pattern on the piperazine ring.
Conformational Isomerism (E/Z Rotamers): A key feature of N-nitrosamines is the partial double bond character of the nitrogen-nitrogen bond, a result of the delocalization of the amine nitrogen's lone pair of electrons into the N=O group. acanthusresearch.comias.ac.in This restricted rotation leads to the existence of stable conformational isomers, or rotamers. acanthusresearch.com For asymmetrically substituted nitrosamines like the 2,5-dimethyl derivative, these are designated as E and Z isomers (sometimes referred to as trans and cis, respectively). acanthusresearch.com The relative stability and population of these rotamers depend on steric factors, and they can possess different physical and chemical properties. acanthusresearch.comnih.gov In some cases, these isomers can be separated or distinguished by chromatographic (HPLC) or spectroscopic (NMR) methods. acanthusresearch.comnih.gov
Stereoisomerism (cis/trans): The 2,5-dimethyl substitution on the piperazine ring gives rise to cis and trans stereoisomers, depending on the relative orientation of the two methyl groups. These are distinct chemical entities with potentially different reactivity profiles.
Intramolecular Rearrangement: Under specific energetic conditions, such as those encountered in mass spectrometry, N-nitrosopiperazines can undergo intramolecular rearrangement reactions. For the parent N-nitrosopiperazine, a notable pathway observed during collision-induced dissociation involves an intramolecular isomerisation via a 4,1 hydrogen shift. researchgate.netnih.gov This rearrangement precedes the loss of a nitric oxide (NO) radical. researchgate.netnih.gov Computational studies have determined that this H-shift has an activation energy slightly above 1 eV. researchgate.netnih.gov At higher activation energies (2.1-2.3 eV), this pathway competes with the direct loss of nitrosyl hydride (HNO). researchgate.netnih.gov
| Isomerism/Rearrangement Type | Description | Key Features |
| Conformational Isomerism | Arises from restricted rotation about the N-N bond, leading to stable E and Z rotamers. acanthusresearch.com | - Partial double bond character of N-N bond.- Isomers can have different stabilities and properties. nih.gov- Often observable by NMR and HPLC. acanthusresearch.comnih.gov |
| Stereoisomerism | cis and trans isomers based on the spatial orientation of the two methyl groups on the piperazine ring. | - Two distinct chemical compounds.- Different steric environments can influence reactivity. |
| Intramolecular Rearrangement | Hydrogen atom transfer within the molecule, observed under energetic conditions. researchgate.netnih.gov | - A 4,1-hydrogen shift can precede fragmentation.- Competes with other fragmentation pathways at higher energies. researchgate.netnih.gov |
Mechanistic Investigations Using Spectroscopic and Isotopic Labeling Techniques
Elucidating the complex reaction mechanisms of Piperazine, 2,5-dimethyl-1-nitroso- and related compounds relies heavily on a combination of spectroscopic analysis, isotopic labeling, and computational chemistry.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying the conformational isomers (E/Z rotamers) of N-nitrosamines. acanthusresearch.com Because the chemical environment of the atoms differs between the two rotamers, they produce distinct sets of signals in the NMR spectrum. acanthusresearch.comnih.gov Variable temperature NMR experiments can be used to study the energy barrier to rotation around the N-N bond and the equilibrium between the isomers. nih.govresearchgate.net
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is invaluable for investigating fragmentation pathways. researchgate.netwikipedia.org By selecting the protonated molecule of the nitrosamine, accelerating it, and colliding it with an inert gas, specific bond cleavages are induced. wikipedia.org Analysis of the resulting fragment ions (e.g., observing the loss of NO or HNO) provides direct evidence for specific mechanistic steps, such as the 4,1 H-shift rearrangement. researchgate.netnih.govresearchgate.netnih.gov These experimental findings are often coupled with quantum chemical computations (e.g., Density Functional Theory, DFT) to calculate the potential energy surfaces and support the proposed mechanisms. researchgate.netnih.govmdpi.com
Isotopic Labeling: Isotopic labeling is a powerful technique used to trace the fate of specific atoms through a reaction pathway. scielo.br In the study of N-nitrosopiperazines, deuterium (B1214612) (²H or D) is often used. For instance, the synthesis of deuterium-labeled standards of N-nitrosopiperazine has been crucial for confirming the identity of these species in complex mixtures during mass spectrometric analysis. researchgate.netnih.gov By replacing specific hydrogen atoms with deuterium, researchers can pinpoint which atoms are involved in rearrangements, such as the 4,1 H-shift. For example, if a hydrogen at the 4-position were replaced with deuterium, its involvement in the shift and subsequent fragmentation could be tracked by observing the mass of the neutral loss. This approach has been used to establish fragmentation pathways for various heterocyclic compounds. scielo.brusask.ca Furthermore, deuterated analogs, such as N-(Methyl-d3)-N'-nitrosopiperazine, are synthesized for use in metabolic studies to track molecular stability and pathways.
| Technique | Application in Mechanistic Studies | Example Findings for N-Nitrosopiperazines |
| NMR Spectroscopy | - Distinguishing between E and Z rotamers. acanthusresearch.comnih.gov- Determining the energy barrier for N-N bond rotation. ias.ac.inresearchgate.net | Observation of two distinct sets of signals for asymmetric nitrosamines, confirming the presence of stable rotamers at room temperature. nih.govresearchgate.net |
| Mass Spectrometry (MS/MS) | - Elucidating fragmentation mechanisms. researchgate.netnih.gov- Identifying rearrangement products. researchgate.netnih.gov | Collision-induced dissociation (CID) experiments show that fragmentation of protonated N-nitrosopiperazine is preceded by a 4,1-hydrogen shift. researchgate.netnih.gov |
| Isotopic Labeling (Deuterium) | - Tracing the path of atoms during a reaction. scielo.br- Confirming molecular identity in complex mixtures. researchgate.netnih.gov- Used in metabolic pathway studies. | Deuterium-labeled N-nitrosopiperazine standards are used to confirm the presence of the compound in environmental or biological samples via MS. researchgate.netnih.gov |
| Computational Chemistry (DFT) | - Calculating potential energy surfaces for reactions. researchgate.netnih.gov- Predicting the stability of isomers and transition states. mdpi.com | DFT calculations support the feasibility of the 4,1 H-shift rearrangement pathway by determining its activation energy. researchgate.netnih.gov |
Spectroscopic and Advanced Structural Characterization of Piperazine, 2,5 Dimethyl 1 Nitro in Research Contexts
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the three-dimensional structure and dynamic processes of molecules in solution. For 2,5-dimethyl-1-nitrosopiperazine, NMR studies have been instrumental in defining its conformational preferences, the stereochemistry of its substituents, and the energy barriers associated with intramolecular motions.
A defining characteristic of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double-bond character. This restricted rotation is a higher energy barrier process than the typical ring inversion of the piperazine (B1678402) chair conformation. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary tool for quantifying the energetics of these processes.
At room temperature, the rotation around the N-NO bond is slow on the NMR timescale, leading to distinct signals for protons and carbons that are syn and anti to the nitroso oxygen. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal. By analyzing the lineshape changes and determining the coalescence temperature (Tc), the free energy of activation (ΔG‡) for the rotational barrier can be calculated.
Studies on related cyclic nitrosamines, such as cis-2,6-dimethyl-1-nitrosopiperidine, have utilized this method to determine the energy barriers. For substituted nitrosopiperazines, the barrier to rotation is influenced by steric interactions between the nitroso group and substituents on the ring. For instance, the barrier for the 1-nitroso group in cis-2,6-dimethyl-1,4-dinitrosopiperazine is significantly lower than that in the unsubstituted 1,4-dinitrosopiperazine, demonstrating the impact of methyl substitution. While the piperazine ring itself can undergo chair-to-chair inversion, this process has a much lower energy barrier and is often rapid on the NMR timescale, with the dominant dynamic process observed being the N-NO bond rotation.
Table 1: Representative Energy Barriers for N-NO Bond Rotation in Cyclic Nitrosamines This table is illustrative, based on data for analogous compounds, as specific values for 2,5-dimethyl-1-nitrosopiperazine were not detailed in the provided search context.
| Compound | Solvent | Coalescence Temp. (K) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| cis-2,6-Dimethyl-1-nitrosopiperidine | Tetrachloroethylene | ~380 | ~80 |
| 4-Nitrosomorpholine | Benzonitrile | ~420 | ~85 |
Data derived from studies on similar cyclic nitrosamines to illustrate typical values.
While 1D NMR provides initial data, complex molecules like 2,5-dimethyl-1-nitrosopiperazine, which exists as cis and trans diastereomers, require advanced two-dimensional (2D) NMR techniques for unambiguous signal assignment and full structural elucidation. ipb.ptuab.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J). longdom.orgcreative-biostructure.com It is used to trace the connectivity of protons within the piperazine ring, for example, connecting the methine proton at C2 to the adjacent methylene (B1212753) protons at C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It allows for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the methyl protons and the C2 and C6 carbons of the piperazine ring would confirm their attachment points.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded. creative-biostructure.com NOESY is exceptionally powerful for determining stereochemistry. For the trans-isomer of 2,5-dimethyl-1-nitrosopiperazine, a NOE would be expected between the axial proton at C2 and the axial proton at C6, whereas in the cis-isomer, a NOE would be seen between the axial proton at C2 and the equatorial methyl group at C6 (assuming a chair conformation). It also helps establish the orientation of the nitroso group relative to the ring substituents.
Together, these techniques provide a comprehensive map of the molecule's covalent framework and spatial arrangement. ipb.pt
Vibrational Spectroscopy (IR, Raman) for Characterization of N-Nitro and Piperazine Ring Modes in Reaction Studies
Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe molecular vibrations. In the context of 2,5-dimethyl-1-nitrosopiperazine, these techniques are key for confirming the presence of the N-nitroso group and characterizing the piperazine skeleton. gassnova.nocdnsciencepub.com
The N-nitroso group gives rise to characteristic absorption bands. The N=O stretching vibration is particularly diagnostic, though its position can be influenced by the molecular environment and association state. pw.edu.pl In many nitrosamines, a strong absorption band appears in the region of 1400-1490 cm⁻¹. pw.edu.pl Another important vibration is the N-N stretch, which is typically found in the 1050-1110 cm⁻¹ range. pw.edu.pl
The piperazine ring itself has a series of characteristic C-H and C-N stretching and bending vibrations. The presence of methyl groups introduces additional C-H vibrational modes. In reaction studies, IR and Raman spectroscopy can be used to monitor the formation or conversion of the nitroso functionality by observing the appearance or disappearance of its characteristic bands.
Table 2: Characteristic IR Absorption Frequencies for Nitrosamines
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N=O Stretch | 1400 - 1490 | Strong |
| N-N Stretch | 1050 - 1110 | Strong |
Data generalized from studies on various nitrosamines. pw.edu.plsrce.hr
Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Reaction Mechanisms
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass and structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org When coupled with fragmentation techniques (MS/MS), it can reveal characteristic fragmentation patterns that help elucidate the structure of the parent molecule and its reaction products. nih.gov
For cyclic nitrosamines like 2,5-dimethyl-1-nitrosopiperazine, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) involve the initial loss of the nitroso radical (•NO), a fragment with a mass of 30 Da. nih.gov Another characteristic fragmentation for cyclic nitrosamines involves a γ-hydrogen rearrangement, leading to the neutral loss of NH=N-OH. researchgate.net The specific fragmentation pattern can provide clues about the substitution on the piperazine ring.
Table 3: Common Fragmentation Pathways for Cyclic Nitrosamines in Mass Spectrometry
| Precursor Ion [M+H]⁺ | Fragmentation Process | Resulting Ion/Neutral Loss | Typical m/z Change |
|---|---|---|---|
| [M+H]⁺ | Loss of nitroso radical | [M+H - NO]⁺ | -30 |
| [M+H]⁺ | Loss of water (after rearrangement) | [M+H - H₂O]⁺ | -18 |
| [M+H]⁺ | γ-Hydrogen rearrangement | Loss of NH=N-OH | -47 |
Fragmentation pathways are generalized for the nitrosamine (B1359907) class. nih.govresearchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure, Hydrogen Bonding, and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation. europa.eu
For a compound like 2,5-dimethyl-1-nitrosopiperazine, a crystal structure would reveal:
The precise chair, boat, or twist-boat conformation of the piperazine ring.
The equatorial or axial positions of the two methyl groups, confirming the cis or trans configuration.
The geometry of the N-nitroso group, including the N-N and N-O bond lengths and the planarity (or lack thereof) with respect to the adjacent nitrogen atom.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds (if any) or van der Waals forces, which dictate the crystal packing.
While a specific structure for 2,5-dimethyl-1-nitrosopiperazine was not found in the provided search context, studies on related N-nitroso compounds have shown that the nitrosamine group can influence the ring conformation and participate in various intermolecular interactions. mostwiedzy.pl
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Purity and Absolute Configuration Determination (if applicable)
The N-nitroso group itself is a chromophore, exhibiting a weak electronic absorption (n→π* transition) in the near-ultraviolet region (around 340-360 nm). rsc.org When this chromophore is in a chiral environment, this transition gives rise to a Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect are directly related to the absolute configuration of the molecule. mostwiedzy.plresearchgate.net Therefore, if a chiral derivative of 2,5-dimethyl-1-nitrosopiperazine were synthesized, CD spectroscopy would be a powerful tool for determining its stereochemical purity and assigning its absolute configuration. researchgate.net
Theoretical and Computational Chemistry Studies on Piperazine, 2,5 Dimethyl 1 Nitro
Quantum Mechanical Calculations for Electronic Structure, Bonding, and Charge Distribution
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can elucidate details about electron distribution, bond strengths, and molecular geometry.
Density Functional Theory (DFT) Studies on Reactivity Descriptors and Frontier Orbitals
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. academie-sciences.frnsf.gov For N-nitropiperazines, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to investigate their structure and physicochemical properties. researchgate.netsciengine.com
A key aspect of these studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial reactivity descriptors. A smaller energy gap generally indicates higher reactivity. researchgate.net For instance, studies on N-nitro and N-nitroso derivatives of piperazine (B1678402) have shown a correlation between the N-N bond strength, the pyramidality of the piperazine ring's nitrogen atom, and the HOMO-LUMO energy gap. researchgate.net
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These descriptors help in understanding the propensity of a molecule to undergo certain types of reactions. For example, the analysis of charge distribution can reveal the most likely sites for nucleophilic or electrophilic attack. researchgate.net
Table 1: Illustrative Frontier Orbital Energies for a Generic N-Nitropiperazine (Calculated using DFT)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Represents the ability to donate an electron. |
| LUMO | -1.2 | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and stability. |
Note: This table is illustrative and the values would be specific to the exact molecule and computational method.
Ab Initio Calculations of Conformational Energies and Potential Energy Surfaces
Ab initio methods, which are based on first principles without empirical parameters, are used to perform highly accurate calculations, particularly for conformational analysis. acs.org For a molecule like Piperazine, 2,5-dimethyl-1-nitroso-, which has a flexible ring structure, determining the most stable conformation is crucial. The piperazine ring can exist in chair, boat, and twist-boat conformations. The presence of substituents (dimethyl and nitroso groups) will influence the energetic preference for a particular conformation.
Ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2/6-31G*), can be used to compute the relative energies of these different conformers. acs.org By mapping the energy as a function of specific dihedral angles, a potential energy surface (PES) can be generated. This surface provides a detailed picture of the energy landscape, revealing the transition states between different conformations and the energy barriers for conformational changes. Studies on substituted piperazines have utilized these methods to understand the influence of substituents on the ring's geometry and stability. nih.govwur.nl
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects on Conformation and Reactivity
While quantum mechanical calculations are often performed in the gas phase, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. dtic.mil
In MD simulations, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over time based on a force field. acs.org For nitramine compounds, specialized force fields like ReaxFF have been developed to model chemical reactions, including thermal decomposition. acs.orgnih.gov
For Piperazine, 2,5-dimethyl-1-nitroso-, MD simulations could be used to:
Study conformational dynamics: Investigate how the piperazine ring and its substituents move and interconvert between different conformations in a particular solvent.
Analyze solvent effects: Understand how the solvent molecules arrange around the solute and how this solvation shell affects its conformation and reactivity. The polarity of the solvent can have a significant impact on the stability of different conformers.
Simulate dynamic processes: Model processes like the diffusion of the molecule through the solvent or its interaction with other molecules.
Computational Prediction of Reaction Pathways, Transition States, and Kinetic Parameters
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. acs.orgpnas.org By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the most likely reaction pathways.
For an N-nitropiperazine, a key reaction of interest is the homolytic cleavage of the N-N bond, which is often the initial step in the decomposition of nitramines. researchgate.net Computational methods can be used to calculate the bond dissociation energy (BDE) of the N-N bond, providing a measure of its strength and the molecule's thermal stability. sciengine.com
The process involves:
Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species. acs.org
These computational approaches allow for a detailed, step-by-step understanding of complex reaction mechanisms that can be difficult to probe experimentally. acs.org
QSAR/QSPR Approaches for Understanding Structure-Reactivity Relationships in N-Nitropiperazines
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netjddtonline.info These models are built on the principle that the properties of a chemical are a function of its molecular structure. researchgate.net
For a class of compounds like N-nitropiperazines, a QSAR/QSPR study would typically involve:
Data Set Collection: Assembling a set of N-nitropiperazine derivatives with measured data for a specific activity or property (e.g., toxicity, melting point, or reaction rate). mdpi.comresearchgate.net
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors derived from computational chemistry. researchgate.net
Model Development: Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a mathematical equation is developed that relates a subset of the most relevant descriptors to the observed activity or property. researchgate.netresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net
QSAR/QSPR studies on nitroaromatic and N-nitroso compounds have been used to predict properties like carcinogenicity and toxicity. acs.orgnih.govnih.gov Such models can be valuable tools for screening new compounds and prioritizing them for synthesis and experimental testing. For N-nitropiperazines, these models could help in understanding how different substituents on the piperazine ring affect their reactivity and other properties. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Piperazine, 2,5-dimethyl-1-nitroso- |
| N-nitropiperazine |
| N-nitroso derivative of piperazine |
| 1,3,5-trinitro-1,3,5-triazinane (RDX) |
Applications of Piperazine, 2,5 Dimethyl 1 Nitro As a Synthetic Intermediate and Precursor
Role in the Synthesis of Advanced Organic Scaffolds and Complex Molecules
The inherent structure of Piperazine (B1678402), 2,5-dimethyl-1-nitro- makes it a promising starting material for generating diverse and complex molecular frameworks. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The dimethyl substitution at the 2 and 5 positions introduces chiral centers, which can be exploited in stereoselective synthesis.
The presence of two stereocenters in the 2,5-dimethylpiperazine (B91223) backbone allows for the existence of cis and trans diastereomers, each of which can be resolved into enantiomers. While specific studies on the use of enantiomerically pure Piperazine, 2,5-dimethyl-1-nitro- as a chiral building block are not readily found, the broader class of chiral 2,5-disubstituted piperazines has been successfully employed as catalysts and synthons in asymmetric reactions. For instance, chiral 2,5-dibenzylpiperazine (B3377197) has been shown to be an effective catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes. This suggests that resolved enantiomers of Piperazine, 2,5-dimethyl-1-nitro- could serve as valuable chiral synthons, with the N-nitro group providing a handle for further functionalization without disturbing the established stereochemistry.
The N-nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties. sci-hub.se This versatility is a key aspect of the potential of Piperazine, 2,5-dimethyl-1-nitro- as a synthetic precursor.
One of the most common transformations of an N-nitro group is its reduction to an amino group. This would convert Piperazine, 2,5-dimethyl-1-nitro- into 1-amino-2,5-dimethylpiperazine, a hydrazine (B178648) derivative. This transformation opens up pathways to a variety of other heterocyclic systems through condensation reactions with dicarbonyl compounds or other suitable electrophiles.
Furthermore, the nitro group can be subjected to denitration reactions, which would yield the parent 2,5-dimethylpiperazine. While seemingly a simple removal, this can be a strategic step in a multi-step synthesis where the nitro group is used as a protecting or directing group before its removal. Radical denitration methods have been developed for related nitro compounds. ucl.ac.uk
Derivatization Strategies for Novel Piperazine Analogues with Modified Reactivity Profiles
The structure of Piperazine, 2,5-dimethyl-1-nitro- offers multiple sites for derivatization, allowing for the synthesis of a library of novel analogues with tailored reactivity and properties.
The secondary amine at the N4 position of Piperazine, 2,5-dimethyl-1-nitro- is a prime site for functionalization. It can undergo a wide range of reactions typical of secondary amines, such as N-alkylation, N-acylation, and N-arylation. These reactions would lead to a diverse array of 1,4-disubstituted 2,5-dimethylpiperazine derivatives with the N-nitro group intact for subsequent transformations. The introduction of different substituents at the N4 position can significantly influence the steric and electronic properties of the molecule, thereby modulating its reactivity in subsequent steps.
Simultaneously, the N-nitro group can be chemoselectively transformed. For example, reduction of the nitro group to a nitroso group would yield the corresponding N-nitroso piperazine, a class of compounds with distinct reactivity.
Nitration of the remaining secondary amine at the N4 position of Piperazine, 2,5-dimethyl-1-nitro- would lead to the formation of 1,4-dinitro-2,5-dimethylpiperazine. Dinitropiperazines are a class of high-energy materials, and this synthetic route would provide access to a symmetrically substituted derivative. The conditions for such a nitration would need to be carefully controlled to avoid undesired side reactions.
Methodologies for Stereoselective Transformations and Chiral Auxiliary Applications
The chiral nature of the 2,5-dimethylpiperazine core suggests its potential application in stereoselective transformations and as a chiral auxiliary.
While there is no direct evidence of Piperazine, 2,5-dimethyl-1-nitro- being used as a chiral auxiliary, the broader class of chiral amines and their derivatives are well-established in this role. nih.govsigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.
For Piperazine, 2,5-dimethyl-1-nitro- to be used as a chiral auxiliary, it would first need to be resolved into its pure enantiomers. The enantiomerically pure compound could then be attached to a substrate, and the stereocenters on the piperazine ring would direct the stereoselective formation of new chiral centers on the substrate. The N-nitro group could potentially play a role in the attachment or cleavage of the auxiliary, or it could be transformed into another functional group to facilitate these processes. The development of such methodologies would be a valuable contribution to the field of asymmetric synthesis.
Analytical Methodologies for Research and Characterization of Piperazine, 2,5 Dimethyl 1 Nitro
Chromatographic Techniques (HPLC, GC) for Reaction Monitoring, Purity Assessment, and Isomer Separation in Synthetic Research
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are foundational tools in the synthesis and purification of "Piperazine, 2,5-dimethyl-1-nitro-". They are instrumental in providing real-time monitoring of reaction progress, evaluating the purity of the final product, and separating it from structurally similar compounds, including isomers.
In synthetic research, chemists can take small aliquots from a reaction mixture and analyze them by HPLC or GC to track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Purity assessment is another critical application. Following synthesis and initial purification, HPLC and GC are used to detect and quantify any remaining starting materials, by-products, or degradation products. Due to the potential for N-nitrosamines to exist as stable rotational isomers (rotamers) because of restricted rotation around the N-N bond, chromatographic techniques can sometimes resolve these forms into separate peaks. acanthusresearch.com This phenomenon, while more commonly discussed for nitrosamines, is a crucial consideration for nitramine derivatives as well, as similar conformational restrictions can exist. The ability to separate these isomers is vital for accurate characterization and understanding the compound's properties.
For instance, HPLC methods developed for related compounds like 1-nitropiperazine (B131163) often use reversed-phase columns with mobile phases consisting of buffered aqueous solutions and an organic modifier like acetonitrile (B52724). amazonaws.com GC methods, often coupled with a mass spectrometer, are highly effective for separating volatile and thermally stable compounds, which is applicable to many piperazine (B1678402) derivatives. restek.com
Table 1: Illustrative Chromatographic Conditions for Piperazine Derivative Analysis
| Parameter | HPLC | GC |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Agilent Zorbax) | Capillary Column (e.g., SH-Stabilwax, JW Scientific DB-5ms) rsc.orgshimadzu.com |
| Mobile Phase/Carrier Gas | Acetonitrile/Buffered Water (e.g., Ammonium Formate) amazonaws.com | Helium or Nitrogen |
| Detector | UV-Vis or Mass Spectrometry (MS) | Flame Ionization (FID) or Mass Spectrometry (MS) rsc.org |
| Typical Application | Purity of non-volatile derivatives, reaction monitoring. | Separation of volatile impurities, isomer analysis. |
| Key Advantage | Versatility for a wide range of polarities. | High resolution for volatile and thermally stable compounds. |
Spectrophotometric Methods (UV-Vis) for Concentration Determination in Reaction Studies
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for determining the concentration of "Piperazine, 2,5-dimethyl-1-nitro-" in solution, which is particularly useful during reaction kinetics studies. The technique operates on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed (absorbance) is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law.
The nitro group (-NO2) is a chromophore, meaning it absorbs UV or visible light. This allows for direct quantification. For related N-nitroso compounds, UV-Vis detection is common, often around a wavelength of 230 nm. researchgate.net However, for more sensitive and specific detection, methods can involve UV photolysis, where the N-NO bond is cleaved by UV light, followed by the detection of the resulting products. acs.orgresearchgate.net While the N-NO2 bond in nitramines is more stable, similar photolytic or chemical derivatization strategies can be employed to enhance detection or shift the absorbance to a more convenient wavelength.
In a research setting, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is valuable for quickly assessing product concentration in reaction aliquots without the need for more complex chromatographic separation. However, it is sensitive to any impurities that also absorb light at the chosen wavelength, which can sometimes limit its accuracy without prior sample cleanup. acs.org
Table 2: Key Parameters for UV-Vis Spectrophotometric Analysis
| Parameter | Description | Typical Value/Range |
|---|---|---|
| λmax (Wavelength of Max Absorbance) | The wavelength at which the compound absorbs the most light, providing maximum sensitivity. | Dependent on solvent and exact structure; often in the 200-400 nm range for nitro compounds. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. researchgate.net | Varies significantly; high values lead to better sensitivity. |
| Solvent | The solvent used to dissolve the sample; must be transparent in the wavelength range of interest. | Methanol, Ethanol, Acetonitrile, Water. |
| Application | Rapid determination of concentration in pure or simple mixtures. | Reaction kinetics, concentration checks. |
Advanced Hyphenated Techniques (GC-MS, LC-MS/MS, NMR-MS) for Structural Confirmation and Trace Analysis in Complex Research Mixtures
For unambiguous structural confirmation and the detection of trace amounts of "Piperazine, 2,5-dimethyl-1-nitro-" in complex matrices, researchers turn to advanced hyphenated techniques. These methods combine the powerful separation capabilities of chromatography (GC or LC) or the structural resolving power of NMR with the sensitive and specific detection offered by mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. The GC separates the components of a mixture, and as each component elutes, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that acts as a chemical fingerprint for the molecule. This allows for confident identification of the target compound even in the presence of many other substances. restek.comajpaonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for less volatile or thermally sensitive compounds. nih.gov It couples an HPLC system to a tandem mass spectrometer. In MS/MS, a specific ion from the sample (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive, allowing for quantification at very low levels (parts per billion or lower) by filtering out background noise. shimadzu.comcqab.eu Studies on N-nitrosopiperazines have detailed their fragmentation patterns at low collision energies, which is crucial for developing quantitative MS/MS methods. researchgate.net
Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) is a less common but powerful combination that provides complementary data. NMR gives detailed information about the chemical environment of atoms within the molecule, while MS provides accurate mass and fragmentation data. This hyphenation can be invaluable for the structural elucidation of unknown impurities or degradation products formed during synthesis or storage.
Table 3: Comparison of Hyphenated Techniques for Structural Analysis
| Technique | Separation Principle | Detection Principle | Key Application |
|---|---|---|---|
| GC-MS | Gas-phase volatility and column interaction. | Electron ionization and mass-to-charge ratio analysis. | Identification of volatile by-products and impurities. amazonaws.com |
| LC-MS/MS | Liquid-phase partitioning. | Electrospray ionization and precursor/product ion monitoring. | Trace quantification and analysis of non-volatile compounds. nih.gov |
| NMR-MS | Not primarily a separation technique. | Nuclear spin transitions and mass-to-charge ratio. | Unambiguous structure elucidation of unknown compounds. organicchemistrydata.org |
Quantitative NMR (qNMR) for Accurate Determination of Reaction Yields and Stoichiometry
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute analytical method for determining the concentration and purity of a substance without the need for a specific reference standard of the same compound. resolvemass.ca This makes it exceptionally valuable for characterizing newly synthesized molecules like "Piperazine, 2,5-dimethyl-1-nitro-" and for accurately calculating reaction yields.
The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In a typical qNMR experiment, a known mass of the sample containing the analyte is dissolved in a specific volume of NMR solvent along with a known mass of a stable, non-reactive internal standard. The internal standard must have at least one resonance that is well-separated from the signals of the analyte.
By comparing the integral of a specific, well-resolved resonance from the analyte with the integral of a known resonance from the internal standard, the precise quantity of the analyte can be calculated. This method avoids potential biases from differences in detector response that can affect chromatographic techniques and is considered a primary ratio method of measurement. resolvemass.ca It is particularly useful for assessing the purity of synthesized N-nitrosamine standards and can be applied to nitramines as well. cqab.eu NMR is also crucial for studying the different stable forms (isomers) of asymmetrical N-nitrosamines, providing insights into their structure and ratios in solution. researchgate.net
Table 4: Example Setup for a qNMR Experiment
| Parameter | Description | Example |
|---|---|---|
| Analyte | The compound to be quantified. | A precisely weighed sample containing Piperazine, 2,5-dimethyl-1-nitro-. |
| Internal Standard | A high-purity compound with a known structure and NMR signals that do not overlap with the analyte. | Maleic acid, Dimethyl sulfone. |
| Solvent | A deuterated solvent to dissolve both the analyte and the standard. | DMSO-d6, Chloroform-d. rasayanjournal.co.in |
| Measurement | Integration of non-overlapping peaks from both the analyte and the standard. | Compare the integral of a methyl group on the piperazine ring to a proton signal from the internal standard. |
| Calculation | The molar quantity of the analyte is determined by the ratio of the integrals, corrected for the number of protons per signal and the masses used. | Yield and purity calculation based on the integral ratio. |
Future Research Directions and Emerging Trends in N Nitropiperazine Chemistry Relevant to Piperazine, 2,5 Dimethyl 1 Nitro
Development of More Efficient and Sustainable Synthetic Routes for N-Nitropiperazines
The traditional synthesis of N-nitropiperazines often involves harsh conditions and the use of hazardous reagents. A significant future trend is the development of greener, more efficient, and sustainable synthetic protocols. This involves exploring alternative reagents, catalysts, and energy sources.
Research Findings: Current synthetic methodologies for N-heterocycles are increasingly focused on sustainability. researchgate.net The principles of green chemistry, such as waste reduction, use of renewable feedstocks, and energy efficiency, are being applied to the synthesis of organic compounds. researchgate.net For related N-heterocycles, transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) using alcohols as green substrates represents a sustainable approach, producing only water and hydrogen as byproducts. rsc.org For the related N-nitrosamines, an efficient synthesis using tert-butyl nitrite (B80452) under solvent-free, metal-free, and acid-free conditions has been reported, which is notable for its mildness and broad substrate scope. rsc.org These methodologies, while not yet specifically applied to 2,5-dimethyl-1-nitropiperazine, highlight a clear future direction. Research is needed to adapt these sustainable principles to the N-nitration of substituted piperazines, potentially using novel nitrating agents or catalytic systems that operate under milder conditions and reduce the environmental footprint. rsc.org
Future work should focus on:
Catalytic N-Nitration: Developing catalytic systems (homogeneous or heterogeneous) that can achieve N-nitration using more benign nitrating agents than the traditional nitric/sulfuric acid mixtures.
Renewable Feedstocks: Investigating synthetic routes to the 2,5-dimethylpiperazine (B91223) core that start from renewable bio-based materials.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing waste. A visible-light-promoted protocol for piperazine (B1678402) synthesis showcases a move towards milder and more efficient annulation reactions. organic-chemistry.org
Exploration of Novel Reactivity Profiles and Catalytic Transformations of the N-Nitro Group
The N-nitro group is often viewed as a stable, deactivating group, but it possesses latent reactivity that is underexplored. Future research will likely focus on unlocking this potential, treating the N-nitro group not just as a final modification but as a functional handle for further transformations.
Research Findings: The chemistry of N-nitrosamines, which are precursors to N-nitramines, has been studied more extensively. For instance, N-nitrosamines can be oxidized to their corresponding N-nitramines using reagents like peroxytrifluoroacetic acid. nih.gov The N-nitro group itself can undergo transformations; for example, N-nitramines can photolyze via homolytic scission of the N–N bond to generate an amino radical and NO₂. nih.gov The reactivity of the N-nitroso group towards nucleophiles and reducing agents is well-documented and suggests that the analogous N-nitro group could be a target for similar catalytic reductions or other transformations. whiterose.ac.uk Transition metal catalysis, which has been used for a wide array of transformations on N-heterocycles, could be applied to activate the N-nitro group or the adjacent C-H bonds for novel functionalization. rsc.org
Emerging research directions include:
Reductive Denitration: Developing selective catalytic methods to reduce the N-nitro group back to a secondary amine, potentially for use as a protecting group strategy or in tandem reactions.
Radical Reactions: Investigating the photolytic or chemically induced homolysis of the N-N bond to generate piperazinyl radicals for subsequent C-C or C-heteroatom bond formation.
Rearrangement Reactions: Exploring the possibility of acid- or metal-catalyzed rearrangement reactions involving the N-nitro group, analogous to known transformations in other nitro compounds.
Advanced Computational Modeling for Rational Design of N-Nitropiperazine Derivatives with Targeted Reactivity
Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental work. For N-nitropiperazines, advanced computational modeling can accelerate the design of new derivatives with specific, targeted functionalities.
Research Findings: Quantum-chemical studies have already been applied to N-nitro and N-nitroso derivatives of piperazine. researchgate.net Methods like Density Functional Theory (DFT) have been used to analyze structural, electronic, and thermochemical characteristics. researchgate.net These studies have successfully established correlations between the N–N bond strength and parameters such as N–N bond length and the pyramidality of the nitrogen atom, which are key indicators of stability and reactivity. researchgate.net Furthermore, computational models have been developed to understand the atmospheric photo-oxidation of 1-nitropiperazine (B131163), using high-level quantum chemistry calculations (M06-2X/aug-cc-pVTZ) to derive reaction mechanisms and kinetics. nih.gov These models provide insight into the formation and degradation pathways, which is crucial for both environmental and synthetic applications.
Future computational efforts should be directed towards:
Predicting Reaction Barriers: Using DFT and other methods to calculate the activation energies for proposed novel transformations of the N-nitro group, allowing for the in silico screening of reaction conditions and catalysts.
Designing Stereoselective Catalysts: Modeling the transition states of catalytic reactions to understand the origins of stereoselectivity and to rationally design chiral catalysts for the synthesis of specific stereoisomers of 2,5-dimethyl-1-nitropiperazine.
Mapping Reactivity: Creating comprehensive computational maps of the electronic structure (e.g., electrostatic potential, frontier molecular orbitals) to predict sites of reactivity for various reagents.
| Computational Method | Application in N-Nitropiperazine Chemistry | Reference |
| Density Functional Theory (DFT) | Calculation of structure, thermochemical properties, N-N bond strength, and reaction mechanisms. | researchgate.netnih.gov |
| Møller–Plesset perturbation theory (MP2, etc.) | High-accuracy calculation of reaction energies and barriers for smaller model systems. | |
| Semi-empirical methods (MNDO, PM3) | Rapid screening of large numbers of derivatives for initial property estimation. | researchgate.net |
| Master Equation Modeling | Simulating reaction kinetics and product branching ratios in complex reaction networks (e.g., atmospheric chemistry). | nih.gov |
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Integration with Flow Chemistry and High-Throughput Synthesis Methodologies for N-Nitropiperazines
Modern synthetic chemistry is increasingly benefiting from automation and miniaturization. Flow chemistry and high-throughput synthesis (HTS) are transformative platforms that can accelerate the discovery, optimization, and production of chemical compounds.
Research Findings: Flow chemistry, or continuous-flow synthesis, offers advantages in safety, scalability, and reaction control, particularly for energetic or hazardous reactions. While not yet reported for N-nitropiperazines specifically, a visible-light-promoted synthesis of piperazines has been demonstrated to be effective in continuous mode. organic-chemistry.org High-throughput synthesis, often performed in 96-well or 1536-well plates, allows for the rapid generation and screening of large libraries of compounds or reaction conditions. nih.govchemspeed.com This approach is invaluable for discovering new catalysts or optimizing reaction yields without the laborious one-at-a-time approach. rug.nl
The integration of these technologies represents a significant growth area for N-nitropiperazine chemistry:
Flow Nitration: Developing a continuous-flow process for the N-nitration of 2,5-dimethylpiperazine could improve safety by minimizing the amount of energetic material present at any given time and allow for better temperature control.
High-Throughput Screening (HTS): Employing HTS to screen a wide range of catalysts and reaction conditions for the novel transformations of the N-nitro group discussed in section 8.2.
Automated Library Synthesis: Using automated HTS platforms to synthesize libraries of substituted N-nitropiperazine derivatives for screening in material science or medicinal chemistry applications.
Stereocontrol in the Synthesis and Reactions of Substituted N-Nitropiperazines
The presence of two stereocenters at the C2 and C5 positions of Piperazine, 2,5-dimethyl-1-nitro- makes stereocontrol a paramount challenge. The compound can exist as cis and trans diastereomers, both of which are chiral and exist as a pair of enantiomers. Controlling this stereochemistry is crucial as different stereoisomers can have vastly different properties.
Research Findings: Significant progress has been made in the asymmetric synthesis of carbon-substituted piperazines, driven by their importance as pharmacophores. nih.gov Methodologies include catalytic enantioselective synthesis starting from aldehydes, diastereoselective intramolecular hydroamination reactions, and the use of chiral auxiliaries. nih.gov For example, a modular synthesis of 2,6-disubstituted piperazines has been achieved using a highly diastereoselective intramolecular palladium-catalyzed hydroamination as the key step, with the trans stereochemistry of the product confirmed by X-ray crystallography. nih.gov Other strategies involve the stereocontrolled synthesis of functionalized carbocycles that can serve as precursors to complex heterocycles. umich.edursc.org
Future research must focus on applying these principles to the synthesis of 2,5-dimethyl-1-nitropiperazine:
Diastereoselective Synthesis: Developing synthetic routes that selectively produce either the cis- or trans-2,5-dimethylpiperazine (B131708) precursor. This could involve stereocontrolled cyclization reactions or the use of cyclic sulfamidates derived from amino acids. nih.gov
Enantioselective Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to synthesize enantiomerically enriched cis- or trans-2,5-dimethylpiperazine.
Stereospecific Transformations: Investigating whether the N-nitration step or subsequent reactions on the N-nitro group can proceed with retention or inversion of a pre-existing stereocenter, or if they can be used to influence stereochemistry at other positions.
| Stereocontrol Strategy | Relevance to 2,5-dimethyl-1-nitropiperazine |
| Catalytic Asymmetric Synthesis | Direct synthesis of enantiomerically pure 2,5-dimethylpiperazine precursors from achiral starting materials. |
| Diastereoselective Cyclization | Controlling the relative stereochemistry to selectively form either the cis or trans diastereomer of the piperazine ring. |
| Chiral Auxiliary Approach | Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of the cyclization, followed by removal of the auxiliary. |
| Kinetic Resolution | Separating a racemic mixture of 2,5-dimethylpiperazine by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer. |
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dimethyl-1-nitropiperazine, and how can purity be validated?
- Methodology :
- Multi-step organic synthesis involving alkylation and nitration reactions is commonly employed. For example, highlights demethylation methods using reagents like boron tribromide (BBr₃) to modify substituents on the piperazine ring.
- Purity validation requires elemental analysis (C, H, N content), spectral techniques (¹H/¹³C NMR, FT-IR), and chromatographic methods (HPLC). emphasizes UV/Visible spectroscopy for structural confirmation, while recommends powder X-ray diffraction (PXRD) for crystalline phase identification.
- References :
Q. Which characterization techniques are critical for determining the physical and structural properties of 2,5-dimethyl-1-nitropiperazine?
- Methodology :
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points (e.g., 114°C in ) and thermal stability.
- Spectroscopy : Solid-state ¹³C NMR and FT-IR identify hydrogen-bonding interactions (e.g., N-H···O bonds in cocrystals, as in ).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular packing and hydrogen-bonding networks ().
- References :
Q. How is the basic biological activity of piperazine derivatives assessed in preliminary studies?
- Methodology :
- In vivo models : Infiltration anesthesia assays (e.g., rodent models in ) measure local anesthetic efficacy via sensory blockade duration.
- Toxicity screening : Acute toxicity studies (e.g., LD₅₀ determination) and histopathological analysis evaluate safety. notes reduced toxicity in β-cyclodextrin-modified derivatives.
- References :
Advanced Research Questions
Q. How do substituents on the piperazine ring influence protonation states and solubility in PROTACs?
- Methodology :
- Experimental pKa determination : Use Sirius T3 potentiometric titration ( ) to correlate substituent electronic effects (e.g., nitro groups) with basicity.
- In silico modeling : Tools like MoKa predict pKa shifts caused by steric/electronic modifications (e.g., 2,5-dimethyl groups).
- Solubility optimization : Linker modifications (e.g., ethoxyacetyl groups in ) balance lipophilicity and aqueous solubility.
- References :
Q. What experimental parameters optimize CO₂ capture efficiency in piperazine-based solvents?
- Methodology :
- Reaction kinetics : Use stopped-flow spectrophotometry ( ) to resolve conflicting data on CO₂ absorption rates.
- Process variables : Test gas/liquid flow rates, solvent blends (e.g., piperazine + MDEA in ), and temperature to maximize loading capacity.
- Degradation analysis : Monitor thermal stability via accelerated aging studies ().
- References :
Q. How can crystal structure and Hirshfeld surface analysis elucidate supramolecular interactions in piperazine cocrystals?
- Methodology :
- SCXRD : Resolve hydrogen-bonding motifs (e.g., piperazine as donor/acceptor in ).
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C-H···π contacts in ) using CrystalExplorer software.
- Thermal analysis : Correlate lattice stability (via TGA) with interaction strength.
- References :
Q. How do structural modifications affect the toxicity-activity trade-off in piperazine derivatives?
- Methodology :
- Structure-activity relationships (SAR) : Introduce bulky groups (e.g., β-cyclodextrin in ) to reduce toxicity while monitoring receptor affinity loss.
- In vitro assays : Compare IC₅₀ values (e.g., antiplatelet activity in ) across derivatives.
- Computational docking : Predict binding modes to receptors like 5-HT₁A ().
- References :
Q. What computational strategies guide the design of piperazine-based ligands for neurological or antiviral applications?
- Methodology :
- Molecular docking : Screen derivatives against targets like 5-HT₁A () or alphavirus proteases ( ) using AutoDock or Schrödinger Suite.
- Free-energy calculations : MM-GBSA/PBSA validate binding affinities (e.g., piperazine-CHIKV protease interactions in ).
- Dynamic PET/MRI imaging : Track brain uptake of radiolabeled arylpiperazines ().
- References :
Contradictions and Resolutions
- CO₂ Capture Efficiency : reports conflicting kinetic data, while notes marginal efficiency gains. Resolution requires controlled studies isolating variables like solvent purity and CO₂ partial pressure .
- Toxicity vs. Activity : shows β-cyclodextrin reduces toxicity but lowers activity. Resolution involves hybrid derivatives with targeted delivery (e.g., nanoparticle encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
